

Technical Safety & Handling Guide: 2-Chloro-N-(3-chlorophenyl)propanamide

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Compound of Interest

Compound Name: 2-chloro-N-(3-chlorophenyl)propanamide

CAS No.: 21262-06-6

Cat. No.: B3034728

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Part 1: Executive Summary & Chemical Identity

2-Chloro-N-(3-chlorophenyl)propanamide (CAS: 21262-06-6) is a specialized electrophilic intermediate primarily used in medicinal chemistry as a building block for heterocycle synthesis and as a covalent probe scaffold.[1] Structurally, it consists of a propanamide backbone functionalized with an

-chloro substituent and a meta-chlorophenyl group.

Its utility lies in the reactivity of the

-chloroamide moiety, which serves as a "warhead" for nucleophilic substitution (

) reactions—allowing for the introduction of amines, thiols, or other nucleophiles to generate diverse libraries of bioactive compounds.[2]

Chemical Characterization Table

Property	Specification
IUPAC Name	2-chloro-N-(3-chlorophenyl)propanamide
Common Synonyms	N-(3-chlorophenyl)-2-chloropropanamide; -Chloropropion-m-chloroanilide
CAS Number	21262-06-6
Molecular Formula	
Molecular Weight	218.08 g/mol
Physical State	Solid (typically off-white to beige powder)
Solubility	Low in water; Soluble in DMSO, DMF, DCM, Chloroform
Melting Point	Approx. 106–109 °C (Analogous range)
SMILES	<chem>CC(Cl)C(=O)Nc1cccc(Cl)c1</chem>

Part 2: Hazard Profiling & Risk Assessment (GHS)

Warning: This compound is an

-haloamide. By design, it is an alkylating agent. While specific toxicological data for this exact CAS may be limited in public repositories, its structural class dictates the following safety profile based on Structure-Activity Relationship (SAR) analysis.

GHS Classification (Predicted/Analogous)

Hazard Class	Category	Hazard Statement
Acute Toxicity (Oral)	Category 4	H302: Harmful if swallowed.
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation.[3] [4]
Serious Eye Damage/Irritation	Category 2A	H319: Causes serious eye irritation.[3][4]
STOT - Single Exposure	Category 3	H335: May cause respiratory irritation.[3][4]
Sensitization (Skin)	Category 1	H317: May cause an allergic skin reaction (Potential).

Toxicology & Mechanism of Action[7]

- Mechanism: The

-carbon (attached to the chlorine) is electrophilic. Upon contact with biological systems, it can alkylate nucleophilic residues (specifically Cysteine thiols or Histidine imidazoles) on proteins.

- Risk: This alkylation potential makes it a likely skin sensitizer and irritant. Long-term exposure without PPE could lead to haptenization and immune response.

Part 3: Handling, Stability & Synthesis Protocols

Storage & Stability

- Moisture Sensitivity: Low to Moderate. Amides are generally stable, but the

-chloro group can hydrolyze under prolonged exposure to moisture and heat.

- Storage Conditions: Store at 2–8°C (refrigerated) under an inert atmosphere (Nitrogen or Argon) to maintain high purity for synthesis.
- Solvent Compatibility: Stable in DMSO for biological screening (up to 24 hours at RT). Avoid protic solvents (methanol/ethanol) if heating is required, as solvolysis may occur.

Synthesis Protocol (Laboratory Scale)

Context: This protocol describes the standard synthesis of the compound from 3-chloroaniline and 2-chloropropanoyl chloride.

Reagents:

- 3-Chloroaniline (1.0 equiv)
- 2-Chloropropanoyl chloride (1.1 equiv)
- Triethylamine () or Pyridine (1.2 equiv) - Base to scavenge HCl
- Dichloromethane (DCM) - Anhydrous solvent[2]

Step-by-Step Methodology:

- Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (). Add a magnetic stir bar.
- Dissolution: Dissolve 3-chloroaniline (10 mmol) in anhydrous DCM (30 mL). Cool the solution to 0°C in an ice bath.
- Base Addition: Add Triethylamine (12 mmol) dropwise. Note: Exothermic reaction possible.[5]
- Acylation: Add 2-chloropropanoyl chloride (11 mmol) dropwise via syringe over 10 minutes. Maintain temperature <5°C to prevent side reactions (di-acylation).
- Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
- Workup:
 - Quench with water (20 mL).
 - Wash organic layer with 1M HCl (to remove unreacted aniline).

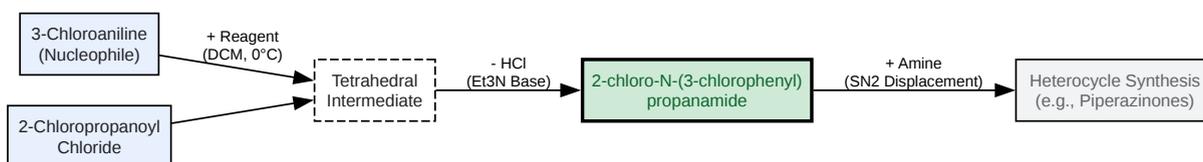
- Wash with Sat. and Brine.
- Dry over , filter, and concentrate in vacuo.
- Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography ().

Part 4: Visualization of Workflows

Synthesis Mechanism & Pathway

Caption: Electrophilic acylation mechanism forming the amide bond, followed by the downstream utility of the

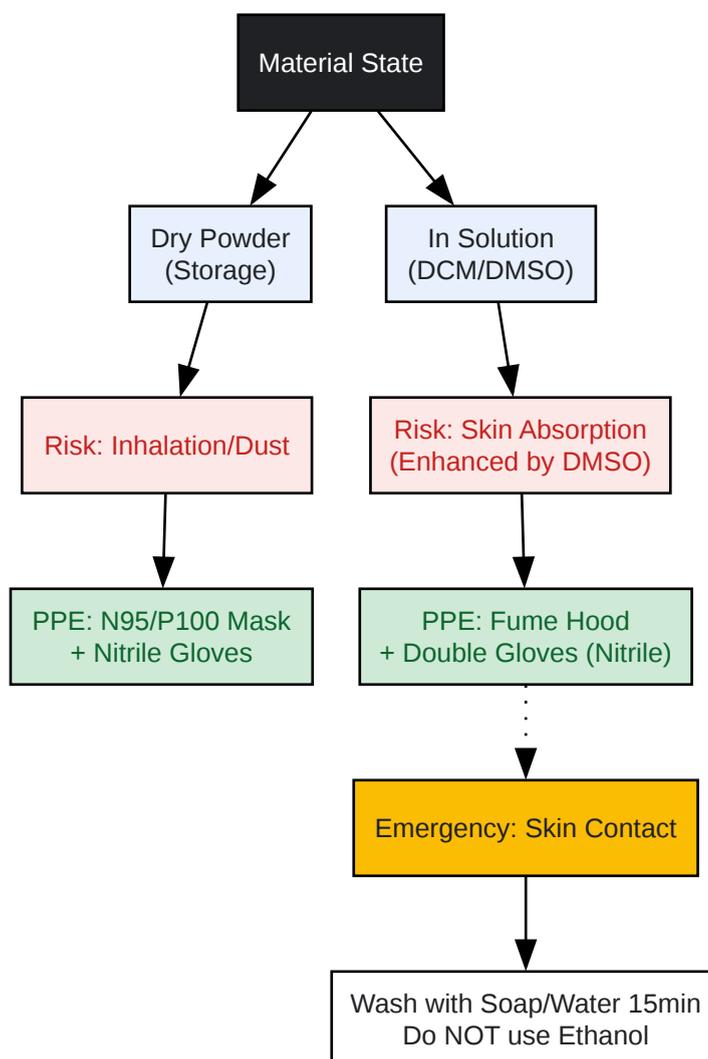
-chloro "warhead".



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Safety & Handling Decision Tree

Caption: Logic flow for assessing risk and selecting PPE based on the state of the material.



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Part 5: Disposal & Environmental Impact

- Disposal: This compound contains organic halogens (Cl). It must not be disposed of in general waste or down the drain.
- Protocol: Collect in a dedicated "Halogenated Organic Waste" container.
- Neutralization (Spill): Absorb with inert material (vermiculite). Treat area with a dilute surfactant solution. Do not use strong alkalis (NaOH) directly on spills as this may generate heat or hydrolyze to toxic anilines.

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